Tonazocine mesylate
Description
Tonazocine mesylate is a synthetic opioid analgesic with the molecular formula C₂₃H₃₅NO₂ and CAS number 71461-18-2 . It functions as a partial delta-opioid receptor agonist and mu-opioid receptor antagonist, distinguishing it from classical opioids like morphine . Clinically, it has been studied for postoperative pain management, demonstrating efficacy in reducing pain scores in surgical patients without significant respiratory depression, a common limitation of mu-opioid agonists .
Properties
CAS No. |
73789-00-1 |
|---|---|
Molecular Formula |
C24H39NO5S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1 |
InChI Key |
CQSTVPYARYSBNS-HZLAGBECSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tonazocine mesylate involves several key steps:
Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Cyclization using hydrofluoric acid: This step yields ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.
Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran: This produces the corresponding acyl derivative.
Reductive ring opening with formic acid in refluxing mesitylene: This step forms 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid: This final step yields this compound.
Chemical Reactions Analysis
Tonazocine mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction:
Cyclization and Ring-Opening: The synthesis involves cyclization and reductive ring-opening steps, highlighting its reactivity in forming complex structures.
Scientific Research Applications
Mechanism of Action
Tonazocine mesylate exerts its effects through partial agonism at delta-opioid receptors and antagonism at mu-opioid receptors. It also exhibits weak agonist activity at kappa-opioid receptors. This unique receptor profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Tonazocine Mesylate vs. SNC-80 (Full Delta-Opioid Agonist)
| Parameter | This compound | SNC-80 |
|---|---|---|
| Receptor Activity | Partial δ-agonist; µ-antagonist | Full δ-agonist |
| Therapeutic Effects | Ipsilateral rotation (dose-dependent) | Contralateral + ipsilateral rotation |
| Synergy with L-DOPA | Augments L-DOPA efficacy in Parkinson’s models | No reported synergy |
| Side Effects | Lower risk of respiratory depression | Higher risk of seizures (preclinical) |
- Mechanistic Insights : Tonazocine’s partial agonism at delta receptors may reduce tolerance development compared to full agonists like SNC-80. Its mu-antagonist activity further mitigates adverse effects like dependence .
- Clinical Relevance : SNC-80’s bidirectional rotational behavior in Parkinsonian rats suggests broader receptor modulation, whereas Tonazocine’s ipsilateral specificity aligns with localized dopaminergic enhancement .
This compound vs. Camostat/Nafamostat Mesylate (Serine Protease Inhibitors)
| Parameter | This compound | Camostat Mesylate | Nafamostat Mesylate |
|---|---|---|---|
| Primary Use | Analgesia, Parkinson’s research | Antiviral (TMPRSS2 inhibition) | Anticoagulant, antiviral |
| Molecular Target | Delta-opioid receptors | TMPRSS2 protease | TMPRSS2, thrombin |
| Docking Scores (Glide) | N/A | -4.52 | -3.73 |
| Solubility | High (mesylate salt advantage) | Moderate | High |
- Key Difference : Unlike camostat/nafamostat mesylate, which target proteases for viral entry inhibition, Tonazocine’s mesylate salt optimizes solubility for CNS penetration .
Mesylate Salt Comparisons
Mesylate salts enhance solubility and bioavailability compared to hydrochloride or freebase forms. For example:
- This compound vs. hydrochloride analogs : Mesylate improves aqueous solubility, enabling efficient parenteral administration .
- Benztropine mesylate : Used in cancer stem cell inhibition, mesylate salts here improve stability in formulations, a shared advantage with Tonazocine .
Receptor Binding Affinities
| Compound | δ-Opioid (Ki, nM) | µ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) |
|---|---|---|---|
| This compound | 12.5 | 35.2 (antagonist) | >1000 |
| SNC-80 | 1.8 | >1000 | >1000 |
| Naltrindole (antagonist) | 0.02 | >1000 | >1000 |
- Tonazocine’s µ-antagonism (Ki = 35.2 nM) differentiates it from pure delta agonists, reducing µ-mediated side effects .
Research Findings and Clinical Implications
- Analgesia : this compound’s dual activity (δ-agonist/µ-antagonist) offers a safer profile than morphine, with comparable efficacy in postoperative pain .
- Parkinson’s Disease : In 6-hydroxydopamine-lesioned rats, Tonazocine (0.1–10 mg/kg) induced ipsilateral rotation, a behavior blocked by delta antagonist naltrindole, confirming target specificity .
- Solubility Advantage : Mesylate formulation ensures rapid absorption, critical for acute pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
